Product packaging for Anthraquinone, 1,4-dihydroxy-6-methyl-(Cat. No.:CAS No. 14569-42-7)

Anthraquinone, 1,4-dihydroxy-6-methyl-

Cat. No.: B12664386
CAS No.: 14569-42-7
M. Wt: 254.24 g/mol
InChI Key: JKVKLDWULQJCIS-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Anthraquinone (B42736), 1,4-dihydroxy-6-methyl- is classified as a naturally occurring anthraquinone (NOAQ), a diverse group of secondary metabolites. nih.gov These compounds are not essential for the primary life functions of an organism but play crucial roles in interaction with the environment. NOAQs are widely distributed in nature and have been isolated from various sources, including higher plants, lichens, and fungi. nih.govrsc.org Specifically, Anthraquinone, 1,4-dihydroxy-6-methyl- has been identified in the plant Rubia cordifolia. nih.gov

The biosynthesis of naturally occurring anthraquinones like this one typically follows one of two main pathways: the polyketide pathway or the shikimate pathway. nih.gov In the polyketide pathway, the anthraquinone core is formed through the cyclization of linear poly-β-ketoacyl CoA intermediates. nih.gov This metabolic versatility contributes to the vast structural diversity seen in the anthraquinone family. The study of these compounds is a significant aspect of natural products chemistry, which seeks to isolate, identify, and synthesize novel substances from natural sources that may possess valuable properties. Marine microorganisms, for instance, are considered a highly productive source of physiologically active compounds, including polyketides like anthraquinones. rsc.org

Significance of Anthraquinones in Scientific Investigation

The anthraquinone scaffold is of profound interest to the scientific community due to the broad spectrum of biological activities exhibited by its derivatives. nih.govnih.gov These activities have spurred extensive research into their potential applications. A large body of literature demonstrates that anthraquinones possess a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov This has led to their investigation in various therapeutic areas. nih.gov

The interest in anthraquinones as a subject of scientific investigation is driven by several factors:

Chemical Diversity: The basic anthraquinone structure can be extensively modified by nature and in the laboratory with different functional groups (such as hydroxyl, methyl, and methoxy (B1213986) groups), leading to a vast library of compounds with varied properties. nih.govrsc.org

Biological Activity: Many anthraquinone derivatives have been found to interact with biological targets. For example, some anthraquinones have been investigated for their ability to inhibit enzymes or interact with DNA. nih.govresearchgate.net Research has shown that certain synthetic 1,4-dihydroxyanthraquinone derivatives exhibit cytotoxicity against cancer cell lines, with mechanisms potentially involving the induction of apoptosis. nih.gov

Source of New Leads: Natural products, including anthraquinones, are a historical and continuing source of lead compounds for drug discovery. nih.gov The investigation of compounds like Chrysophanol (B1684469) (1,8-dihydroxy-3-methylanthraquinone) for its anticancer and antimicrobial activities showcases the potential held within this chemical class. nih.govsigmaaldrich.com

The study of Anthraquinone, 1,4-dihydroxy-6-methyl- and its relatives contributes to the fundamental understanding of biosynthesis, chemical synthesis, and the structure-activity relationships that govern the biological effects of this important class of natural products. nih.govarkat-usa.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10O4 B12664386 Anthraquinone, 1,4-dihydroxy-6-methyl- CAS No. 14569-42-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14569-42-7

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

1,4-dihydroxy-6-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O4/c1-7-2-3-8-9(6-7)15(19)13-11(17)5-4-10(16)12(13)14(8)18/h2-6,16-17H,1H3

InChI Key

JKVKLDWULQJCIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O

Origin of Product

United States

Occurrence and Isolation Methodologies of Anthraquinone, 1,4 Dihydroxy 6 Methyl

Botanical Sources and Distribution of Anthraquinone (B42736), 1,4-dihydroxy-6-methyl-

The occurrence of Anthraquinone, 1,4-dihydroxy-6-methyl-, also known as 6-Methylquinizarin, is primarily documented in plant species belonging to the Rubiaceae family.

Presence in Rubia cordifolia and related species

Rubia cordifolia, commonly known as Indian Madder or Manjistha, is a well-established botanical source of Anthraquinone, 1,4-dihydroxy-6-methyl-. nih.govnih.gov This perennial climbing plant has been a subject of phytochemical investigations, which have confirmed the presence of this compound, particularly in its root systems. nih.gov Advanced analytical techniques, such as Ultra-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (UPLC-UV-MS), have been instrumental in identifying this quinone within methanol (B129727) extracts of the plant's roots. nih.gov

Related species within the Rubia genus, such as Rubia tinctorum (Common Madder), are also known to produce a variety of anthraquinones. While the specific concentration may vary, the chemical fingerprint of these species often includes a range of dihydroxyanthraquinone isomers and their derivatives.

Other natural occurrences

While Rubia cordifolia stands out as a primary source, the broader class of dihydroxyanthraquinones is found in various other plants. For instance, 1,4-dihydroxy-2-methylanthraquinone (B1209401) has been reported in Rubia lanceolata and Tectona grandis. researchgate.net The investigation into the distribution of Anthraquinone, 1,4-dihydroxy-6-methyl- across a wider range of botanical families is an ongoing area of research.

Advanced Extraction and Isolation Techniques for Anthraquinone, 1,4-dihydroxy-6-methyl-

The journey from a plant matrix to a purified chemical compound involves sophisticated extraction and separation methodologies. The goal is to maximize the yield and purity of the target molecule.

Solvent-based extraction optimization

The initial step in isolating Anthraquinone, 1,4-dihydroxy-6-methyl- involves its extraction from the plant material. The choice of solvent and extraction conditions is critical for achieving optimal yield.

Research has demonstrated the efficacy of various solvent systems. A common approach involves the extraction of the air-dried and powdered parts of Rubia cordifolia with 95% ethanol (B145695) at room temperature. nih.gov Following the initial extraction, the resulting crude extract is often suspended in water and then partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to selectively separate compounds based on their solubility. nih.gov

Another effective method utilizes a mixture of acetone (B3395972) and water (1:1 v/v) for the percolation of dried Rubia cordifolia roots. researchgate.net This approach is considered a mild solvent system that facilitates the isolation of a broad spectrum of compounds, including anthraquinones and their glycosides. researchgate.net The optimization of extraction parameters, such as the solvent-to-solid ratio, temperature, and extraction time, is crucial for maximizing the recovery of the target anthraquinone. While not specifically documented for this compound, advanced techniques like supercritical fluid extraction (SFE) with carbon dioxide have been optimized for extracting anthraquinone aglycones from other plants like Rhubarb, suggesting a potential advanced method for Rubia species as well. bvsalud.org

**Table 1: Comparison of Solvent Systems for Anthraquinone Extraction from *Rubia cordifolia***

Solvent System Plant Part Extraction Method Key Findings Reference
95% Ethanol Aerial Parts Maceration at room temperature, followed by partitioning with Ethyl Acetate Effective for extracting a range of anthraquinones. nih.gov
Acetone:Water (1:1) Roots Percolation A mild system that allows for the isolation of a wide array of compounds, including anthraquinones and their glycosides. researchgate.net
Methanol Root Not specified UPLC-UV-MS analysis confirmed the presence of Quinizarin (1,4-dihydroxy-6-methyl-anthraquinone). nih.gov

Chromatographic separation strategies

Following extraction, the complex mixture of phytochemicals must be separated to isolate Anthraquinone, 1,4-dihydroxy-6-methyl-. Chromatography is the cornerstone of this purification process.

A multi-step chromatographic strategy is often employed. An initial separation of the crude extract is typically performed using column chromatography with a silica (B1680970) gel stationary phase. A gradient elution system, for example, using a mixture of petroleum ether and acetone with increasing polarity, can effectively fractionate the extract. nih.gov

Further purification of these fractions is achieved through more advanced chromatographic techniques. Semipreparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating individual compounds with high purity. nih.gov For instance, fractions obtained from column chromatography can be subjected to semipreparative HPLC with a C18 column and a mobile phase such as a water-methanol gradient to yield pure anthraquinones. nih.gov Thin-Layer Chromatography (TLC) is also extensively used for monitoring the separation process and identifying fractions containing the desired compound. researchgate.net

Table 2: Chromatographic Techniques for the Isolation of Anthraquinones from Rubia Species

Technique Stationary Phase Mobile Phase Example Purpose Reference
Column Chromatography Silica Gel Petroleum ether-acetone gradient Initial fractionation of crude extract. nih.gov
Thin-Layer Chromatography (TLC) Silica Gel Not specified Monitoring fractions and assessing purity. researchgate.net
Semipreparative HPLC C18 Water-Methanol gradient Final purification of individual anthraquinones. nih.gov

Biosynthesis and Biotransformation of Anthraquinone, 1,4 Dihydroxy 6 Methyl

Elucidation of Biosynthetic Pathways to Anthraquinone (B42736), 1,4-dihydroxy-6-methyl-

The biosynthesis of fungal anthraquinones like islandicin (B1207035) is a complex process that has been the subject of extensive research since the 1950s. nih.gov It primarily follows the polyketide pathway, a major route for the synthesis of a diverse array of natural products in fungi. nih.govresearchgate.net

Precursor identification and incorporation studies

Isotope-labeling studies have been instrumental in deciphering the biosynthetic origins of islandicin. Early feeding experiments using labeled acetate (B1210297) confirmed that the anthraquinone skeleton is constructed via the polyketide pathway. nih.govnih.gov Specifically, these studies demonstrated that the backbone of islandicin is derived from a single polyketide chain formed by the head-to-tail condensation of acetate units. nih.gov

Further research has identified key precursors and intermediates. It is understood that the core structure of fungal anthraquinones is synthesized by a non-reducing polyketide synthase (nrPKS). nih.gov This enzyme assembles the polyketide chain, which then undergoes a series of cyclization and modification reactions. For many anthraquinones, emodin (B1671224) and endocrocin (B1203551) serve as key examples of intermediates in the biosynthetic pathway. nih.gov The initial polyketide is cyclized, often with the loss of water molecules, and then released from the enzyme to form an early intermediate like atrochrysone (B1255113) carboxylic acid. nih.gov Subsequent decarboxylation and oxidation steps lead to the formation of the final anthraquinone structure. nih.gov

Enzymatic steps and gene expression analysis

The biosynthesis of islandicin is governed by a biosynthetic gene cluster (BGC), a contiguous set of genes responsible for producing the necessary enzymes for the entire pathway. preprints.orgplos.org These clusters typically encode for a core polyketide synthase (PKS), along with various tailoring enzymes such as cyclases, oxygenases, and methyltransferases that modify the initial polyketide backbone to generate the final, structurally diverse product. nih.govrsc.org

The core of the pathway is the non-reducing polyketide synthase (nrPKS), which catalyzes the formation of the polyketide chain. nih.gov Following this, a product template (PT) domain and a metallo-hydrolase are often involved in the cyclization and release of the polyketide. nih.gov Subsequent enzymatic modifications, including decarboxylation and oxidation steps catalyzed by specific decarboxylases and oxidases, are crucial for the formation of the characteristic anthraquinone scaffold. nih.gov While the specific gene cluster for islandicin has been a subject of investigation, the general principles of fungal anthraquinone biosynthesis provide a solid framework for understanding its formation. The identification and characterization of these BGCs are critical for understanding and potentially manipulating the production of these compounds. plos.orgnih.gov

Biotechnological Production and Optimization of Anthraquinone, 1,4-dihydroxy-6-methyl-

The unique chemical structure of islandicin and other anthraquinones has prompted research into their production through biotechnological methods, offering a more sustainable and controllable alternative to chemical synthesis.

Plant cell culture systems for enhanced yield

Plant cell culture (PCC) has emerged as a viable platform for the production of various natural products, including anthraquinones. nih.govopenagrar.demdpi.com This technology offers several advantages, such as production under controlled and sterile conditions, independence from geographical and climatic factors, and the potential for process optimization to enhance yields. nih.govnih.govresearchgate.net

For anthraquinone production, cell suspension cultures are often the preferred system, allowing for scalability in bioreactors. nih.gov The process typically begins with the establishment of callus cultures from a selected plant species, which are then transferred to a liquid medium to create a cell suspension. nih.govopenagrar.de The composition of the culture medium, including nutrients, phytohormones, and pH, is critical and must be optimized for both cell growth and secondary metabolite production. openagrar.deresearchgate.net Strategies such as elicitation, which involves the addition of signaling molecules to trigger defense responses and secondary metabolism, have been successfully employed to increase the yield of desired compounds in plant cell cultures. mdpi.com

Bioreactor design and process parameters for anthraquinone synthesis

The large-scale production of anthraquinones via cell cultures necessitates the use of bioreactors. nih.govresearchgate.net The design and operation of these bioreactors are crucial for achieving high cell densities and product yields. Various types of bioreactors, including stirred-tank, airlift, and bubble column reactors, have been adapted for plant cell cultures. The choice of bioreactor depends on the specific requirements of the cell line, particularly its sensitivity to shear stress.

Key process parameters that need to be carefully controlled and optimized include aeration, agitation, temperature, pH, and nutrient feeding strategies. nih.govresearchgate.net For instance, anaerobic dynamic membrane bioreactors (AnDMBR) have been investigated for treating textile wastewater containing anthraquinone dyes, demonstrating high removal efficiency of color and chemical oxygen demand (COD). nih.govresearchgate.net While this application focuses on degradation, the principles of bioreactor design and process control are transferable to the synthesis of anthraquinones. Continuous flow methods are also being explored for the synthesis of related compounds, offering advantages in terms of safety and efficiency. mdpi.com

Below is an interactive data table summarizing key parameters in bioreactor design for anthraquinone-related processes.

ParameterTypical Range/ValueSignificance
Temperature20-30 °CAffects enzyme kinetics and cell viability.
pH5.0-6.0Influences nutrient uptake and enzyme activity.
Aeration (dissolved oxygen)>20% saturationEssential for aerobic respiration and cell growth.
Agitation Speed50-150 rpmProvides mixing but must be controlled to minimize shear stress on cells.
Hydraulic Retention Time (HRT)2.5 days (in AnDMBR for degradation)Determines the time cells are in the reactor, impacting productivity. researchgate.net

Genetic manipulation for metabolic engineering of production

Metabolic engineering offers a powerful approach to enhance the production of desired secondary metabolites like islandicin in microbial or plant cell systems. nih.govnih.gov This involves the targeted modification of an organism's genetic and regulatory processes. nih.gov

A primary strategy is the overexpression of key bottleneck enzymes or pathway-specific regulatory genes within the biosynthetic gene cluster. nih.govmdpi.com Identifying and upregulating these genes can significantly increase the metabolic flux towards the target compound. Conversely, knocking out or downregulating genes of competing metabolic pathways can redirect precursors towards the desired product. nih.gov

The advent of CRISPR/Cas9 and other advanced gene-editing tools has revolutionized metabolic engineering in fungi and other organisms, allowing for precise and efficient genetic modifications. nih.gov Heterologous expression, where the entire biosynthetic gene cluster is transferred to a more amenable host organism with faster growth rates and established fermentation protocols, is another promising strategy. nih.govresearchgate.netmdpi.com This approach has been successfully used for the production of various complex natural products and holds significant potential for the industrial-scale synthesis of islandicin. nih.govresearchgate.netnih.gov

Microbial and Enzymatic Biotransformations of Anthraquinone, 1,4-dihydroxy-6-methyl-

The study of how microorganisms and enzymes alter chemical compounds, a process known as biotransformation, is a significant area of research for modifying complex molecules like anthraquinones. iium.edu.my These biological processes can lead to the creation of new derivatives that may have unique properties, often through reactions that are difficult to achieve with standard chemical synthesis. iium.edu.my While extensive research has been conducted on the biotransformation of various natural products, including many anthraquinone compounds, specific scientific literature detailing the microbial and enzymatic transformation of Anthraquinone, 1,4-dihydroxy-6-methyl-, also known as 6-Methylquinizarin, is notably scarce.

However, the general principles of anthraquinone biotransformation by microbial systems provide a framework for understanding the potential metabolic fate of this compound. Microbial biotransformation is recognized as a valuable method for producing chemical derivatives under mild conditions, potentially leading to novel compounds. iium.edu.mynih.gov The reactions are catalyzed by specific enzymes within microorganisms, which can perform targeted structural modifications. nih.gov

Biocatalytic conversions and derivatization

Biocatalysis utilizes microorganisms or isolated enzymes to perform chemical transformations. For the anthraquinone class of compounds, these transformations are diverse and can significantly alter the parent molecule's structure and function. Fungi, in particular, such as species from the genera Aspergillus, Penicillium, and Cunninghamella, are widely used for their ability to carry out a range of reactions on flavonoids and related phenolic compounds. researchgate.netnih.gov

The primary biocatalytic reactions observed in the metabolism of anthraquinones include hydroxylation, oxidation, methylation, glycosylation, and hydrolysis. iium.edu.mynih.gov These reactions introduce or modify functional groups on the anthraquinone core, leading to new derivatives. For instance, hydroxylation can add a hydroxyl (-OH) group, while glycosylation attaches a sugar moiety, often enhancing water solubility. nih.gov

While direct experimental evidence for Anthraquinone, 1,4-dihydroxy-6-methyl- is not available in the reviewed literature, its structure suggests it could be a substrate for similar enzymatic modifications. The presence of hydroxyl and methyl groups on the aromatic rings provides potential sites for enzymatic action.

Table 1: Potential Biocatalytic Reactions for the Anthraquinone Scaffold

Reaction Type Description Potential Effect on Anthraquinone, 1,4-dihydroxy-6-methyl-
Hydroxylation Introduction of a hydroxyl (-OH) group onto the aromatic ring. Could occur on the benzene (B151609) rings, creating a tri- or tetra-hydroxy derivative.
Oxidation Conversion of a methyl group to a hydroxymethyl (-CH₂OH) or carboxylic acid (-COOH) group. The 6-methyl group is a likely target for oxidation.
O-Methylation Addition of a methyl group to a hydroxyl group, forming a methoxy (B1213986) (-OCH₃) group. The hydroxyl groups at positions 1 and 4 could be methylated.
O-Demethylation Removal of a methyl group from a methoxy ether. Not directly applicable unless the compound is first methylated.
Glycosylation Attachment of a sugar molecule (e.g., glucose) to a hydroxyl group. Could occur at the 1- or 4-hydroxyl positions to form O-glycosides. nih.gov

| Sulfation | Addition of a sulfate (B86663) group to a hydroxyl group. | The hydroxyl groups could potentially be sulfated by certain microbial enzymes. nih.gov |

This table is based on common biotransformation reactions observed for the broader class of anthraquinones and related phenolic compounds and represents hypothetical conversions for Anthraquinone, 1,4-dihydroxy-6-methyl- in the absence of specific research. researchgate.netnih.gov

Role of microbiota in compound metabolism

The human gut microbiome possesses a vast and diverse metabolic capacity that significantly contributes to the breakdown and transformation of dietary compounds, including many natural products that are not metabolized by human enzymes. nih.govresearchgate.net The gut microbiota can perform a variety of chemical reactions, such as hydrolysis, reduction, demethylation, dehydroxylation, and ring cleavage. nih.gov

Studies on structurally related anthraquinones like emodin and chrysophanol (B1684469) have shown that they are metabolized by intestinal bacteria. frontiersin.org These metabolic processes can alter the biological activity of the parent compounds. The metabolic pathways for anthraquinones within the gut environment include hydrolysis of glycosides, reduction of the quinone structure, and modifications to substituent groups. frontiersin.org For instance, research on a mixture of anthraquinones incubated with human fecal bacteria identified metabolites resulting from hydroxylation, oxidation, and methylation reactions. frontiersin.org

Given that Anthraquinone, 1,4-dihydroxy-6-methyl- would transit through the gastrointestinal tract if ingested, it is plausible that it would interact with the gut microbiota. The structure of 6-Methylquinizarin is similar to other anthraquinones that are known substrates for microbial enzymes. Therefore, it could potentially undergo similar metabolic transformations. The human gut microbiota is known to be involved in methionine metabolism, which produces important methyl donors, suggesting a capacity for methylation reactions within the gut environment.

Table 2: Potential Metabolic Reactions by Gut Microbiota on the Anthraquinone Scaffold

Reaction Type Description of Transformation Relevance to Anthraquinone, 1,4-dihydroxy-6-methyl-
Reduction Reduction of the quinone carbonyl groups to hydroquinones. The ketone groups at positions 9 and 10 are potential targets for reduction.
Dehydroxylation Removal of hydroxyl (-OH) groups from the aromatic core. The hydroxyl groups at positions 1 and 4 could potentially be removed.
Demethylation Removal of a methyl group. The 6-methyl group could be a target for demethylation reactions.
Hydrolysis Cleavage of ester or glycosidic bonds. Would be relevant if the compound were present as a glycoside derivative.

| Ring Fission | Cleavage of the aromatic ring system. | A potential, though less commonly reported, degradation pathway. |

This table outlines general metabolic capabilities of gut microbiota toward aromatic compounds like anthraquinones. The specific metabolism of Anthraquinone, 1,4-dihydroxy-6-methyl- by gut microbiota has not been empirically determined. nih.govfrontiersin.org

Pharmacological and Biological Research of Anthraquinone, 1,4 Dihydroxy 6 Methyl

Anti-inflammatory Research of Anthraquinone (B42736), 1,4-dihydroxy-6-methyl-

The anti-inflammatory potential of Anthraquinone, 1,4-dihydroxy-6-methyl- is an area of active investigation, largely inferred from the traditional use and scientific studies of Rubia cordifolia extracts, which are known to contain this compound. nih.govglobalresearchonline.net

Direct research into the specific molecular mechanisms by which pure Anthraquinone, 1,4-dihydroxy-6-methyl- modulates inflammation is limited. However, the anti-inflammatory activity of anthraquinones, in general, is often attributed to their ability to interfere with key inflammatory pathways. Some anthraquinone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as prostaglandins (B1171923) and nitric oxide by downregulating the expression of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Further research is required to determine if Anthraquinone, 1,4-dihydroxy-6-methyl- shares these or other molecular mechanisms of action.

While specific in vivo studies on the isolated Anthraquinone, 1,4-dihydroxy-6-methyl- are not extensively documented, the anti-inflammatory effects of extracts containing this compound have been evaluated. For instance, an ethanolic extract of Rubia cordifolia stems demonstrated anti-inflammatory activity in a carrageenan-induced paw edema model in rats. ijrap.net In this widely used model, the injection of carrageenan induces an acute inflammatory response characterized by swelling (edema). The study observed a significant inhibition of paw edema in rats treated with the extract. ijrap.net

Table 1: Anti-inflammatory Activity of Rubia cordifolia Stem Extract in Carrageenan-Induced Paw Edema in Rats Please note: This data is for an ethanolic extract of Rubia cordifolia and not the isolated compound Anthraquinone, 1,4-dihydroxy-6-methyl-.

TreatmentDosePaw Volume (ml) after 3 hours (Mean ± SEM)Percentage Inhibition (%)
Saline (Control)-0.83 ± 0.04-
Indomethacin (Standard)10 mg/kg0.19 ± 0.0276.79
Rubia cordifolia Extract (Low Dose)20 mg/kg0.59 ± 0.0529.01
Rubia cordifolia Extract (High Dose)40 mg/kg0.51 ± 0.0339.13
Data sourced from a study on the anti-inflammatory activity of ethanolic stem extracts of Rubia cordifolia Linn. in rats. ijrap.net

This study suggests that constituents of Rubia cordifolia, which include Anthraquinone, 1,4-dihydroxy-6-methyl-, possess anti-inflammatory properties. However, research focused on the isolated compound is necessary to confirm its direct contribution and efficacy.

Hepatoprotective Investigations involving Anthraquinone, 1,4-dihydroxy-6-methyl-

The potential of Anthraquinone, 1,4-dihydroxy-6-methyl- to protect the liver from damage is another area of interest, primarily stemming from research on Rubia cordifolia extracts. researchgate.net

Hepatoprotective activity is often assessed by measuring the levels of key cellular and biochemical markers in the blood. Elevated levels of serum enzymes such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are indicative of liver damage. A reduction in these enzyme levels following treatment suggests a hepatoprotective effect. Other markers of liver function and damage include bilirubin (B190676) and alkaline phosphatase. While specific data for Anthraquinone, 1,4-dihydroxy-6-methyl- is not available, studies on related extracts provide some insights.

The thioacetamide-induced hepatotoxicity model in rats is a common method for evaluating potential hepatoprotective agents. Thioacetamide is a potent hepatotoxin that causes significant liver damage, mimicking some aspects of human liver disease. Research has shown that a methanolic extract of Rubia cordifolia exhibits a protective effect in this model. researchgate.net The administration of the extract was found to mitigate the liver damage induced by thioacetamide, as evidenced by the normalization of biochemical markers. This suggests that compounds within the extract, potentially including Anthraquinone, 1,4-dihydroxy-6-methyl-, contribute to this hepatoprotective activity. Further studies with the isolated compound are needed for direct evidence.

Antimicrobial Research of Anthraquinone, 1,4-dihydroxy-6-methyl-

The antimicrobial properties of anthraquinones are well-established, and research has begun to explore the potential of Anthraquinone, 1,4-dihydroxy-6-methyl- in this regard. This compound has been identified in sources known for their antimicrobial activity. mdpi.comglobalresearchonline.net

Research on extracts of Rubia cordifolia, which contains Anthraquinone, 1,4-dihydroxy-6-methyl-, has shown activity against various microorganisms, including Escherichia coli. mdpi.com Additionally, 6-methylquinizarin was isolated from the mangrove endophytic fungus Alternaria sp. (SK11), which was investigated for its production of bioactive compounds. nih.gov In one study, this fungus was noted for producing compounds with activity against Mycobacterium tuberculosis strains, although the specific contribution of 6-methylquinizarin to this activity was not detailed. nih.gov

To provide context for the potential antimicrobial profile of this compound, the table below presents data for other anthraquinone derivatives.

Table 2: Antimicrobial Activity of Selected Anthraquinone Derivatives Please note: This data is for related anthraquinone compounds and not for Anthraquinone, 1,4-dihydroxy-6-methyl-. This is for illustrative purposes of the general activity of the chemical class.

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Emodin (B1671224)Staphylococcus aureus1.56-3.13 µg/mL-
Aloe-emodinStaphylococcus aureus0.78-1.56 µg/mL-
Rhein (B1680588)Bacillus subtilis4 µg/mL-
Chrysophanol (B1684469)Candida albicans12.5 µg/mL-
This is a representative table; specific values can vary between studies.

Further dedicated antimicrobial screening of pure Anthraquinone, 1,4-dihydroxy-6-methyl- is essential to determine its spectrum of activity and potential as an antimicrobial agent.

Antibacterial spectrum and mechanisms of action against pathogens

The antibacterial properties of anthraquinones are a subject of significant research interest. The structure of these molecules, particularly the substitution patterns on the anthraquinone core, plays a crucial role in their activity. Generally, the presence of polar substituents, such as hydroxyl groups, is thought to be beneficial for antibacterial efficacy. nih.govnih.gov The rigid and planar structure of the anthraquinone skeleton can, however, lead to low water solubility, which may impact biological activity. nih.gov

While broad-spectrum antibacterial activity has been reported for various anthraquinone compounds, specific data on the antibacterial spectrum and mechanisms of action for 1,4-dihydroxy-6-methyl-anthraquinone are not extensively detailed in the currently available literature. For instance, studies on related compounds like emodin have shown activity against bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov The mechanisms for anthraquinones in general may include the inhibition of biofilm formation, interference with nucleic acid or protein synthesis, and disruption of the bacterial cell wall. nih.govnih.gov However, dedicated studies are required to elucidate the specific antibacterial profile of 1,4-dihydroxy-6-methyl-anthraquinone.

Antifungal and antiviral investigative studies

The potential of anthraquinone derivatives extends to antifungal and antiviral applications. Research has shown that certain anthraquinones possess activity against various fungal pathogens. For example, emodin has demonstrated inhibitory effects against the yeast Candida albicans. nih.gov Other anthraquinones like purpurin (B114267) and alizarin (B75676) have also been noted for their antifungal properties against different fungal species. nih.gov

In the realm of antiviral research, a number of anthraquinone compounds have been evaluated for their efficacy against viruses such as the human cytomegalovirus (HCMV). nih.gov Compounds including emodin, rhein, and alizarin have shown antiviral activity in these studies. nih.gov Despite these findings for related molecules, specific investigative studies detailing the antifungal and antiviral activities of Anthraquinone, 1,4-dihydroxy-6-methyl- are not prominently available in the reviewed scientific literature.

Anticancer Research of Anthraquinone, 1,4-dihydroxy-6-methyl-

Anthraquinones form the core structure of several clinically used anticancer drugs and are a significant area of cancer research. nih.gov The anticancer activities of this class of compounds are diverse and can include the inhibition of cancer cell proliferation, induction of apoptosis (programmed cell death), and prevention of metastasis. nih.gov

Mechanisms of antiproliferative effects and apoptosis induction in cancer cell lines

The ability to halt the proliferation of cancer cells and trigger their self-destruction is a key mechanism for many anticancer agents. Anthraquinone derivatives have been shown to induce these effects in various cancer cell lines. nih.gov The process of apoptosis can be initiated through different cellular pathways, and some anthraquinones have been found to arrest the cell cycle at specific phases, thereby preventing cell division and growth. nih.gov For example, some derivatives have been observed to cause cell cycle arrest in the G0/G1 or S phase. nih.gov While these general mechanisms are known for the anthraquinone class, specific studies detailing the antiproliferative effects and the precise pathways of apoptosis induction for 1,4-dihydroxy-6-methyl-anthraquinone in specific cancer cell lines are limited in the available research.

Molecular targets in cancer research

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for the development of targeted cancer therapies. For the anthraquinone family, several molecular targets have been identified. One of the well-known targets is the enzyme topoisomerase-II, which is essential for DNA replication in cancer cells. explorationpub.com By inhibiting this enzyme, certain anthraquinones can lead to DNA damage and cell death. explorationpub.com Other potential targets include signaling pathways that are often dysregulated in cancer, such as those involving protein kinases. mdpi.com For instance, the MAPK and PI3K/AKT pathways are critical for cell growth and survival and have been identified as targets for some anthraquinone compounds. mdpi.com Furthermore, some anthraquinones may exert their effects by upregulating tumor suppressor proteins like p53. nih.gov However, the specific molecular targets of Anthraquinone, 1,4-dihydroxy-6-methyl- in the context of cancer research have not been definitively identified in the reviewed literature.

Other Investigated Biological Activities of Anthraquinone, 1,4-dihydroxy-6-methyl-

Beyond antimicrobial and anticancer research, the biological activities of anthraquinones are being explored in other therapeutic areas, including metabolic disorders like diabetes.

Hypoglycemic and anti-hyperglycemic research

Several naturally occurring anthraquinones have been investigated for their potential to manage blood sugar levels. nih.govnih.gov Research into compounds like emodin and rhein has shown promising antidiabetic potential. nih.gov The proposed mechanisms for these effects are varied and can include the inhibition of enzymes like α-glucosidase, which is involved in carbohydrate digestion, and protein tyrosine phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) signaling pathway. nih.govresearchgate.net Activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism, is another mechanism attributed to some anthraquinones. nih.gov While the class of anthraquinones shows promise in this area, specific research findings on the hypoglycemic or anti-hyperglycemic activity of Anthraquinone, 1,4-dihydroxy-6-methyl- are not currently available.

Antioxidant and free radical scavenging investigations

Anthraquinones are a significant class of natural products recognized for their antioxidant capabilities. nih.govnih.gov Their mechanism of action often involves scavenging various free radicals—such as hydroxyl (•OH), superoxide (B77818) (O₂•⁻), and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH)—and inhibiting lipid peroxidation, which is crucial for developing effective antioxidants. nih.gov The antioxidant potential of anthraquinones is generally attributed to their chemical structure, and many have demonstrated significant abilities to scavenge free radicals and mitigate oxidative damage in tissues. nih.gov

While specific in-depth studies on the antioxidant activity of Anthraquinone, 1,4-dihydroxy-6-methyl- are limited, research on structurally similar compounds provides insight into its potential. The antioxidant capacity of anthraquinones is influenced by the number and position of hydroxyl groups on the anthraquinone core. nih.gov Computational studies have been employed to predict the radical scavenging activity of various anthraquinones, confirming that their effectiveness can vary based on the chemical environment (gas phase vs. aqueous solution). acs.orgnih.gov For example, certain anthraquinones show excellent superoxide anion scavenging activity, particularly in polar, aqueous environments. nih.gov

The following table summarizes the antioxidant activities of several anthraquinone compounds, illustrating the potential of this chemical class.

Table 1: Antioxidant Activity of Selected Anthraquinone Derivatives

Compound Assay Finding Reference
Emodin Anti-MRSA252 activity Exhibited significant activity with a Minimum Inhibitory Concentration (MIC) of 4 μg mL−1. nih.gov
Unspecified Anthraquinone DPPH radical scavenging Showed weak free radical scavenging activity with an IC50 value of 99.4 μg mL−1. rsc.org
Eurotinone derivative (Compound 59) DPPH radical scavenging Exhibited potent activity with an IC50 value of 6.0 μM. rsc.org
Eurotinone derivative (Compound 60) DPPH radical scavenging Exhibited potent activity with an IC50 value of 11.0 μM. rsc.org
Various Anthraquinones Superoxide anion scavenging in water Rate constants range from 3.42 × 10⁶ to 3.70 × 10⁸ M⁻¹ s⁻¹. nih.gov

Immunomodulatory effects and mechanisms

Anthraquinones and their derivatives are known to possess a range of biological activities, including immunomodulatory effects. rsc.orgnih.gov These compounds can influence the immune system through various mechanisms, such as regulating inflammatory responses and modulating the function of immune cells. nih.gov Anthraquinones have been shown to attenuate tissue damage and symptoms associated with inflammatory conditions through these immunomodulatory and anti-inflammatory actions. nih.gov

Specific research on the immunomodulatory properties of Anthraquinone, 1,4-dihydroxy-6-methyl- is not prominent in the literature. However, studies on related compounds offer valuable insights. Emodin, a well-studied anthraquinone, has demonstrated the ability to restore macrophage homeostasis by suppressing their excessive response to both M1 (pro-inflammatory) and M2 (anti-inflammatory) stimuli. nih.gov This is achieved by inhibiting key signaling pathways like NF-κB/IRF5/STAT1 for M1 polarization and IRF4/STAT6 for M2 polarization. nih.gov

Furthermore, some anthraquinone derivatives have been identified as having immune-boosting potential. nih.govresearchgate.net Other derivatives, such as emodacidamides A, C, and E, have shown potent inhibitory activity on the production of Interleukin-2 (IL-2), a cytokine crucial for T-cell proliferation, with IC₅₀ values of 4.1, 5.1, and 5.4 μM, respectively. nih.gov This suggests that conjugation with amino acids can enhance the immunomodulatory effects of the anthraquinone core. nih.gov These findings underscore the potential of the anthraquinone scaffold in developing agents that can modulate immune responses.

Wound healing mechanisms and cellular regeneration studies

The process of wound healing is a complex biological cascade involving hemostasis, inflammation, cell proliferation, and tissue remodeling. frontiersin.orgnih.gov Phytochemicals, including anthraquinones, can positively influence this process by modulating cellular activities, growth factors, and cytokines, leading to enhanced angiogenesis (formation of new blood vessels), fibroplasia (formation of fibrous tissue), and re-epithelialization. nih.gov

While direct studies on Anthraquinone, 1,4-dihydroxy-6-methyl- for wound healing are scarce, extensive research on the structurally similar compound emodin (1,3,8-trihydroxy-6-methyl-anthraquinone) provides a strong basis for its potential role in cellular regeneration. Emodin, derived from the roots of Rheum officinale Baill, has been shown to significantly enhance the repair of excisional wounds in rat models. nih.govresearchgate.net

The proposed mechanisms for emodin's wound healing effects include:

Stimulation of Tissue Regeneration: Topical application of emodin leads to a faster reduction in wound size. nih.govresearchgate.net

Increased Collagen Deposition: Emodin treatment results in markedly higher hydroxyproline (B1673980) content, a key component of collagen, and increased tensile strength of the healed wound tissue. nih.govresearchgate.net

Regulation of TGF-β₁ Signaling: Emodin upregulates the expression of Transforming Growth Factor-beta 1 (TGF-β₁), a critical growth factor in wound repair. nih.govresearchgate.net This regulation appears to be mediated through the Smad signaling pathway, with emodin increasing the expression of Smad 2 and 3 proteins while reducing the inhibitory Smad 7. nih.gov

The general process of cellular regeneration in wounds involves the migration and proliferation of fibroblasts and keratinocytes, which deposit the extracellular matrix to form new tissue. nih.gov The positive effects of compounds like emodin are linked to their ability to promote these cellular processes, often coupled with their inherent anti-inflammatory and antioxidant properties. nih.gov Given the structural similarities, it is plausible that Anthraquinone, 1,4-dihydroxy-6-methyl- could exert similar beneficial effects on wound healing and cellular regeneration, though specific studies are required for confirmation.

Mechanistic Studies and Molecular Interactions of Anthraquinone, 1,4 Dihydroxy 6 Methyl

Target Identification and Validation in Biological Systems

The biological activity of Anthraquinone (B42736), 1,4-dihydroxy-6-methyl- stems from its interaction with various cellular components. Research indicates that its mechanisms of action include the induction of apoptosis and interference with DNA processes. Molecular docking studies have provided insights into potential protein targets, suggesting that this anthraquinone may function as an inhibitor of several histone deacetylases (HDACs), including HDAC1, HDAC2, HDAC4, HDAC7, and HDAC8.

Furthermore, related anthraquinone derivatives have been shown to target key enzymes involved in cellular regulation. Emodic acid, for example, demonstrates potent inhibition of the p56lck tyrosine kinase. rsc.org The ability of quinones to generate reactive oxygen species (ROS) through redox cycling is another established mechanism that can lead to damage of microbial DNA, proteins, and cell membranes. researchgate.net The anticancer activity of some anthraquinones is linked to the inhibition of crucial proteins and nucleic acid synthesis. medchemexpress.com These findings suggest that the biological effects of 1,4-dihydroxy-6-methyl-anthraquinone are likely mediated by multiple molecular targets, a characteristic common to many natural product-derived compounds. nih.gov

Table 1: Potential Molecular Targets of Anthraquinone, 1,4-dihydroxy-6-methyl- and Related Analogs

Potential TargetCompound Class/ExampleImplied Biological EffectReference
DNAIslandicin (B1207035)Intercalation, Disruption of Replication
Histone Deacetylases (HDACs)Islandicin (via docking studies)Alteration of Gene Expression
p56lck Tyrosine KinaseEmodic acidInhibition of T-cell signaling rsc.org
STAT3 SH2 DomainSubstituted 1,4-NaphthoquinonesInhibition of STAT3 signaling nih.gov
Liver Pyruvate (B1213749) Kinase (PKL)Synthetic Anthraquinone DerivativesInhibition of Glycolysis kcl.ac.uk

Structure-Activity Relationship (SAR) Studies of Anthraquinone, 1,4-dihydroxy-6-methyl- Analogs

The biological activity of anthraquinones is highly dependent on the nature and position of substituents on the tricyclic core. Structure-activity relationship (SAR) studies on various analogs provide a framework for understanding how modifications to the 1,4-dihydroxy-6-methyl-anthraquinone structure could influence its molecular interactions.

Generally, the presence and position of hydroxyl (-OH) groups are critical for the pharmacological activities of anthraquinones. researchgate.net For instance, in studies of liver pyruvate kinase (PKL) inhibitors, the presence of a hydroxyl group at the R2 position was found to be important for inhibitory activity. kcl.ac.uk Conversely, modifications such as O-methylation can negatively impact cytotoxicity against certain cancer cell lines. rsc.org The introduction of different functional groups can drastically alter potency. In a series of STAT3 inhibitors, an anthraquinone bearing a sulfonamide at position 1 was found to be the most potent. nih.gov In another study, chlorination of an anthraquinone derivative resulted in potent cytotoxicity. rsc.org The addition of hydrophilic groups to an anthraquinone core has been observed to generally reduce inhibitory effects against PKL activity. kcl.ac.uk These findings underscore the sensitivity of the anthraquinone scaffold to chemical modification, where small changes can lead to significant differences in biological effect.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Anthraquinone Analogs

ModificationEffect on ActivityTarget/AssayReference
Hydroxyl group at R2 positionImportant for inhibitionLiver Pyruvate Kinase (PKL) kcl.ac.uk
O-methylationNegative influence on cytotoxicityKB and KBv200 cell lines rsc.org
ChlorinationPotent cytotoxicityNCI–H460, SF-268, and MCF-7 cells rsc.org
Sulfonamide at position 1Most potent inhibitionSTAT3 nih.gov
Addition of hydrophilic groupsGenerally reduced inhibitionLiver Pyruvate Kinase (PKL) kcl.ac.uk
Quaternary ammonium (B1175870) salt additionEnhanced anticancer activityA375, BGC-823, HepG2 cells nih.gov

Receptor Binding, Enzyme Inhibition Kinetics, and Protein Interaction Studies

The interaction of Anthraquinone, 1,4-dihydroxy-6-methyl- with its biological targets can be quantified through enzyme inhibition and binding assays. These studies provide critical data such as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of an inhibitor required to reduce a biological process or enzyme activity by 50%.

While detailed kinetic analyses (e.g., determining Kₘ and Vₘₐₓ changes) for 1,4-dihydroxy-6-methyl-anthraquinone are not widely available in the reviewed literature, inhibition data for it and its analogs highlight its potential. khanacademy.orgpharmaguideline.comlibretexts.org For example, islandicin has been shown to possess antibacterial properties, exhibiting a minimum inhibitory concentration (MIC) of 39 μg/mL against Staphylococcus aureus. Related anthraquinones have demonstrated potent enzyme inhibition. Emodic acid inhibits p56lck tyrosine kinase with an IC₅₀ value of 1.07 μg/mL and also shows strong inhibition of the epidermal growth factor receptor's tyrosine kinase domain (IC₅₀ = 0.078 μg/mL). rsc.org Synthetic anthraquinone derivatives have been developed as ADP-competitive inhibitors of liver pyruvate kinase (PKL), with IC₅₀ values in the nanomolar range. kcl.ac.uk The type of inhibition (e.g., competitive, non-competitive, uncompetitive) dictates how the inhibitor affects the enzyme's kinetic parameters, which can be visualized using methods like Lineweaver-Burk plots. khanacademy.orglibretexts.org

Table 3: Inhibitory Activity of Anthraquinone, 1,4-dihydroxy-6-methyl- and Related Compounds

InhibitorTarget/OrganismActivity MetricValueReference
IslandicinStaphylococcus aureusMIC39 μg/mL
Emodic acidp56lck Tyrosine KinaseIC₅₀1.07 μg/mL rsc.org
Emodic acidEGF Receptor Tyrosine KinaseIC₅₀0.078 μg/mL rsc.org
Synthetic Anthraquinone Derivative (Compound 1)Liver Pyruvate Kinase (PKL)IC₅₀0.2 µM kcl.ac.uk
Synthetic Anthraquinone Derivative (Compound 25)Liver Pyruvate Kinase (PKL)IC₅₀0.3 µM kcl.ac.uk
1,4-AnthraquinoneL1210 leukemic cells (viability, day 4)IC₅₀25 nM medchemexpress.com

Cellular Signaling Pathway Modulation by Anthraquinone, 1,4-dihydroxy-6-methyl-

The biological outcomes of target binding by Anthraquinone, 1,4-dihydroxy-6-methyl- are manifested through the modulation of complex intracellular signaling pathways. These pathways are cascades of protein interactions that govern fundamental cellular processes like proliferation, survival, and death.

A key pathway modulated by islandicin is the intrinsic pathway of apoptosis. In cancer cells, it has been shown to increase levels of reactive oxygen species (ROS), which can act as secondary messengers or cause direct cellular damage, leading to the activation of caspases, the executive enzymes of apoptosis. nih.gov The pro-apoptotic activity of related anthraquinone derivatives has also been linked to the upregulation of the tumor suppressor protein p53 and Caspase-3. nih.gov

Furthermore, many natural compounds, including anthraquinones, are known to influence major signaling cascades such as the PI3K/AKT and MAPK pathways. nih.govcreative-diagnostics.combio-rad-antibodies.comresearchgate.net The PI3K/AKT pathway is a critical pro-survival pathway that, when inhibited, can lead to apoptosis. creative-diagnostics.combio-rad-antibodies.comyoutube.com The MAPK pathway is involved in regulating cellular responses to a wide range of stimuli and is also a target for many natural compounds. researchgate.net While direct modulation of the PI3K/AKT or specific MAPK pathways by 1,4-dihydroxy-6-methyl-anthraquinone is not explicitly detailed in the provided search results, the known effects of other anthraquinones on these central signaling networks suggest they are probable targets for islandicin as well. For instance, some anthraquinone derivatives have been shown to inhibit cancer cell proliferation through ROS-mediated activation of the JNK signaling pathway, which is a component of the broader MAPK network. nih.gov

Synthetic Chemistry and Derivatization of Anthraquinone, 1,4 Dihydroxy 6 Methyl

Total Synthesis Strategies for Anthraquinone (B42736), 1,4-dihydroxy-6-methyl-

The total synthesis of Anthraquinone, 1,4-dihydroxy-6-methyl- has been approached through several classical and modern organic chemistry reactions. The primary challenge lies in the regioselective construction of the substituted anthraquinone core. Two of the most prominent and effective strategies are the Friedel-Crafts reaction and the Diels-Alder reaction. tandfonline.comacs.orgacs.org

Friedel-Crafts Reaction Approach:

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds to an aromatic ring and has been a cornerstone in the synthesis of anthraquinones. tandfonline.comresearchgate.net This approach typically involves the reaction of a substituted phthalic anhydride (B1165640) with a suitable aromatic substrate in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgresearchgate.net

A general retrosynthetic analysis for Anthraquinone, 1,4-dihydroxy-6-methyl- using this method would involve disconnecting the molecule at the bonds between the central quinone ring and one of the outer aromatic rings. This leads to a substituted phthalic anhydride and a substituted benzene (B151609) derivative as the key starting materials.

For the synthesis of islandicin (B1207035), a common pathway involves the condensation of 3-hydroxy-5-methylphthalic anhydride with hydroquinone. The subsequent cyclization of the resulting benzoylbenzoic acid intermediate under acidic conditions yields the desired anthraquinone skeleton. Demethylation of any protecting groups on the hydroxyl functions would be the final step to afford the target molecule. The regioselectivity of the initial acylation is a critical factor and can be influenced by the nature and position of substituents on both the phthalic anhydride and the aromatic partner. tandfonline.com

Diels-Alder Reaction Approach:

The Diels-Alder reaction, a [4+2] cycloaddition, offers a convergent and often highly stereoselective route to construct the cyclohexene (B86901) ring that, upon oxidation, forms the central ring of the anthraquinone system. acs.orgwikipedia.org This strategy is particularly valuable for creating complex and highly functionalized anthraquinones. organic-chemistry.orgnih.gov

In the context of synthesizing Anthraquinone, 1,4-dihydroxy-6-methyl-, a typical Diels-Alder approach would involve the reaction of a substituted benzoquinone (the dienophile) with a suitable diene. For instance, a derivative of 1,4-naphthoquinone (B94277) could react with a diene carrying the required methyl group. The initial cycloadduct would then be aromatized, often through an oxidation step, to furnish the final anthraquinone structure. Photochemically generated bisketenes have also been utilized as reactive intermediates in Diels-Alder reactions for the synthesis of islandicin and related compounds. acs.org

Synthetic Strategy Key Reaction Typical Starting Materials Key Intermediates Reference(s)
Friedel-CraftsAcylation and CyclizationSubstituted Phthalic Anhydride, Substituted BenzeneBenzoylbenzoic Acid tandfonline.comresearchgate.net
Diels-Alder[4+2] CycloadditionSubstituted Benzoquinone, Substituted DieneCycloadduct acs.orgwikipedia.org

Semi-synthetic Modifications and Analog Design for Enhanced Biological Activity

Natural products like Anthraquinone, 1,4-dihydroxy-6-methyl- serve as valuable starting points for the development of new drugs through semi-synthetic modifications. nih.govmdpi.com The goal is to create analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com Research has focused on modifying the anthraquinone scaffold to enhance its inherent biological activities, such as anticancer and enzyme inhibitory effects. researchgate.netnih.gov

Derivatization for Anticancer Activity:

The 1,4-dihydroxyanthraquinone core is a recognized pharmacophore in several anticancer agents. researchgate.net Semi-synthetic modifications often involve the introduction of various functional groups at different positions of the anthraquinone nucleus to modulate its interaction with biological targets like DNA topoisomerases or to influence cellular pathways. nih.govkcl.ac.uk

For instance, novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene (B33073) groups have been designed and synthesized. nih.gov These modifications aim to enable covalent binding to enzymes like topoisomerase II, a critical component in DNA replication and a validated target for cancer therapy. The evaluation of these analogs against various cancer cell lines has shown that specific substitutions can lead to potent anti-proliferative activity with selectivity towards cancer cells over normal cells. nih.gov Another study focused on developing anthraquinone derivatives as allosteric inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme involved in cancer cell metabolism. nih.gov These efforts have led to the discovery of potent inhibitors that can reduce glycolysis and ATP production in cancer cells, ultimately leading to tumor growth inhibition in preclinical models. nih.gov

Analog Design for Enzyme Inhibition:

Beyond cancer, anthraquinone derivatives have been explored as inhibitors of other enzymes. A series of anthraquinone derivatives have been synthesized and evaluated for their inhibitory activity against xanthine (B1682287) oxidase, an enzyme implicated in gout. arkat-usa.org These modifications typically involve the alkylation or arylation of the hydroxyl groups of the anthraquinone scaffold. Many of the synthesized compounds have demonstrated superior inhibitory activity compared to the standard drug, allopurinol. arkat-usa.org

The following table summarizes examples of semi-synthetic modifications and their impact on biological activity.

Parent Scaffold Modification Target Desired Biological Effect Reference(s)
1,4-DihydroxyanthraquinoneIntroduction of nitrogen-mustard and thiophene groupsDNA Topoisomerase IIAnticancer nih.gov
1,4-DihydroxyanthraquinoneAlkylation of hydroxyl groupsXanthine OxidaseGout Treatment arkat-usa.org
AnthraquinoneDevelopment of allosteric inhibitorsPhosphoglycerate Mutase 1 (PGAM1)Anticancer nih.gov
AnthraquinoneIntroduction of amide functionalitiesJNK PathwayAnticancer (Colon) mdpi.com

Chemoenzymatic Synthesis of Anthraquinone, 1,4-dihydroxy-6-methyl- Derivatives

Chemoenzymatic synthesis is a powerful strategy that combines the efficiency and selectivity of biocatalysts with the versatility of chemical synthesis to create complex molecules. arkat-usa.orgacs.org This approach is increasingly being explored for the synthesis and modification of natural products and their derivatives. arkat-usa.org While specific chemoenzymatic routes for the total synthesis of Anthraquinone, 1,4-dihydroxy-6-methyl- are not yet well-established, the principles can be applied to generate novel derivatives.

Enzymes such as oxidoreductases (e.g., dioxygenases) and glycosyltransferases are particularly relevant for modifying the anthraquinone scaffold. For example, a bienzyme system involving a reductase and a dioxygenase has been shown to be responsible for the ring-opening of anthraquinones in fungal biosynthesis, a process that could be harnessed for creating novel seco-anthraquinone derivatives. nih.gov

Furthermore, water-soluble anthraquinone derivatives have been used as photocatalysts to drive enzymatic reactions, such as halogenations and hydroxylations, by in-situ generation of hydrogen peroxide. acs.org This highlights the potential for integrating anthraquinone chemistry with biocatalysis.

Potential chemoenzymatic strategies for derivatizing Anthraquinone, 1,4-dihydroxy-6-methyl- could include:

Glycosylation: Attaching sugar moieties to the hydroxyl groups using glycosyltransferases. This can significantly alter the solubility and bioavailability of the compound.

Hydroxylation/Demethylation: Regioselective introduction or removal of hydroxyl and methyl groups using oxidoreductases, such as cytochrome P450 monooxygenases.

Halogenation: Introduction of halogen atoms at specific positions by haloperoxidases, which can enhance biological activity. mdpi.com

The development of these chemoenzymatic methods relies on the discovery and engineering of suitable enzymes that can act on the anthraquinone core with high efficiency and selectivity.

Enzyme Class Potential Reaction Potential Product Significance Reference(s)
GlycosyltransferasesGlycosylation of hydroxyl groupsGlycosylated anthraquinone derivativesImproved solubility and bioavailability acs.org
OxidoreductasesHydroxylation, Demethylation, Ring-openingHydroxylated, demethylated, or seco-anthraquinone derivativesNovel structures with potentially altered biological activity nih.gov
HaloperoxidasesRegioselective halogenationHalogenated anthraquinone derivativesEnhanced lipophilicity and binding affinity mdpi.comacs.org

Advanced Analytical Methodologies in Research on Anthraquinone, 1,4 Dihydroxy 6 Methyl

Quantitative Determination of Anthraquinone (B42736), 1,4-dihydroxy-6-methyl- in Complex Biological and Plant Matrices

The accurate quantification of "Anthraquinone, 1,4-dihydroxy-6-methyl-" from complex samples like plant tissues and biological fluids is fundamental for pharmacokinetic, toxicological, and efficacy studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the premier techniques for this purpose, offering high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) applications for quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of anthraquinones from various matrices. researchgate.net Reversed-phase HPLC, utilizing a C18 stationary phase, is the most common approach. cabidigitallibrary.orgnih.gov The separation is typically achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid or phosphoric acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. cabidigitallibrary.orgnih.gov Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, with anthraquinones exhibiting strong absorbance at specific wavelengths. researchgate.netnih.gov

Table 1: Representative HPLC Parameters for Anthraquinone Analysis

ParameterTypical Conditions
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1-1% formic acid; B: Methanol or Acetonitrile
Elution Gradient elution
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis or PDA at 254 nm and 435 nm
Injection Volume 10 - 20 µL

This table presents a generalized set of HPLC conditions based on common practices for anthraquinone analysis. Specific applications may require optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS) approaches for precise measurement

For enhanced sensitivity and specificity, particularly in complex biological matrices like plasma, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique combines the superior separation capabilities of HPLC with the precise mass identification of mass spectrometry. Electrospray ionization (ESI) is a commonly employed ionization source for anthraquinones. nih.gov

In LC-MS/MS, the instrument is often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. researchgate.net For "Anthraquinone, 1,4-dihydroxy-6-methyl-", a precursor ion corresponding to its molecular weight would be selected and fragmented, and a specific product ion would be detected. This high specificity minimizes interference from other components in the matrix.

Table 2: Illustrative LC-MS/MS Parameters for Anthraquinone Quantification

ParameterTypical Conditions
LC Column C18 (e.g., 2.1 mm × 50 mm, 1.8 µm)
Mobile Phase A: Water with 0.2% formic acid; B: Acetonitrile
Ionization Source Electrospray Ionization (ESI), negative or positive mode
MS Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

This table provides an example of LC-MS/MS conditions. The specific mass transitions would need to be determined for "Anthraquinone, 1,4-dihydroxy-6-methyl-".

Structural Elucidation Techniques for Novel Anthraquinone, 1,4-dihydroxy-6-methyl- Metabolites and Analogs

Identifying the structure of novel metabolites and synthetic analogs of "Anthraquinone, 1,4-dihydroxy-6-methyl-" is critical for understanding its biotransformation pathways and for the development of new derivatives with potentially enhanced properties.

Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, including anthraquinone metabolites. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to piece together the complete chemical structure.

For instance, in the structural analysis of a related compound, 1,8-dihydroxy-4-methylanthraquinone, ¹H NMR spectroscopy revealed characteristic signals for the aromatic protons and the methyl group. arkat-usa.org The ¹³C NMR spectrum displayed distinct resonances for the carbonyl carbons and the aromatic carbons. arkat-usa.org Similar detailed spectral analysis would be applied to metabolites of "Anthraquinone, 1,4-dihydroxy-6-methyl-", where shifts in the NMR signals would indicate sites of metabolic modification, such as hydroxylation or glycosylation.

X-ray Crystallography for three-dimensional structural insights

For example, the crystal structure of 1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione, an analog, reveals a planar molecule with intramolecular hydrogen bonding between the hydroxyl and carbonyl groups. researchgate.net Such data confirms the planarity of the anthraquinone core and the spatial orientation of its substituents, which are crucial for understanding its interaction with biological targets. The crystal structure of 1,8-dihydroxy-4-methylanthraquinone has also been determined, confirming its molecular geometry. arkat-usa.org

Metabolomic and Proteomic Studies related to Anthraquinone, 1,4-dihydroxy-6-methyl- Exposure

Metabolomics and proteomics are powerful "omics" technologies used to investigate the global changes in metabolites and proteins in a biological system in response to a chemical stimulus.

Metabolomic studies, often employing LC-MS, can identify a wide array of endogenous small molecules that are altered upon exposure to a compound like "Anthraquinone, 1,4-dihydroxy-6-methyl-". Untargeted metabolomic profiling of human urine, for instance, has been used to associate exposure to certain mycotoxins with alterations in lipid metabolism pathways. nih.gov A similar approach could elucidate the metabolic pathways perturbed by "Anthraquinone, 1,4-dihydroxy-6-methyl-".

Proteomic studies, on the other hand, focus on the large-scale analysis of proteins. A common technique is two-dimensional gel electrophoresis followed by mass spectrometry to identify differentially expressed proteins. For example, a proteomic analysis of a human breast cancer cell line treated with 2-methoxy-1,4-naphthoquinone, a structurally related compound, revealed significant changes in proteins involved in cytoskeletal functions, mRNA processing, and oxidative stress response. nih.gov Similarly, studies on 2-hydroxy-3-methyl anthraquinone in hepatocellular carcinoma cells have used proteomic approaches to identify its molecular targets, such as the SIRT1/p53 signaling pathway. nih.gov These types of studies provide crucial insights into the molecular mechanisms underlying the biological effects of the compound.

Future Research Directions and Translational Perspectives for Anthraquinone, 1,4 Dihydroxy 6 Methyl

Integration of Omics Technologies in Comprehensive Research

To gain a deeper understanding of the biological effects of 1,4-dihydroxy-6-methyl-anthraquinone, the application of omics technologies is paramount. These high-throughput approaches can provide a holistic view of the molecular changes induced by the compound within a biological system.

Genomics: Transcriptomic analysis, such as RNA sequencing, could identify genes and signaling pathways that are modulated by 1,4-dihydroxy-6-methyl-anthraquinone. This would offer insights into its mechanism of action.

Proteomics: Proteomic studies are crucial for understanding how the compound affects protein expression and function. For instance, investigating the proteomic response of pathogenic microorganisms or cancer cells to treatment with 1,4-dihydroxy-6-methyl-anthraquinone could reveal its targets and resistance mechanisms. A proteomics-based approach has been used to study how Listeria monocytogenes survives exposure to other compounds, providing a model for future research. researchgate.net

Metabolomics: Analyzing the metabolomic profile of cells or organisms exposed to the compound can elucidate its effects on metabolic pathways. This is particularly relevant for understanding its potential antimicrobial or anticancer activities.

Omics TechnologyPotential Application for 1,4-dihydroxy-6-methyl-anthraquinone Research
Genomics Identification of target genes and pathways.
Proteomics Elucidation of protein expression changes and post-translational modifications. researchgate.net
Metabolomics Analysis of metabolic pathway alterations.

Development of Novel in vitro and in vivo Research Models for Efficacy and Mechanism Elucidation

The development of sophisticated research models is essential for accurately assessing the efficacy and elucidating the mechanisms of action of 1,4-dihydroxy-6-methyl-anthraquinone.

In vitro Models: Beyond traditional two-dimensional cell cultures, three-dimensional (3D) organoid and spheroid cultures of cancer cells could offer a more physiologically relevant environment to test the anti-proliferative effects of the compound. nih.gov For investigating antimicrobial properties, biofilm models would be more representative of chronic infections than planktonic cultures. researchgate.net

In vivo Models: While standard rodent models are valuable, the use of alternative model organisms such as zebrafish (Danio rerio) could offer rapid screening of the compound's bioactivity and provide insights into its effects on a whole organism. encyclopedia.pub Furthermore, genetically engineered mouse models could be employed to study the compound's efficacy in specific disease contexts.

Research ModelApplication in 1,4-dihydroxy-6-methyl-anthraquinone Studies
3D Organoid Cultures More accurate assessment of anti-cancer efficacy.
Biofilm Models Evaluation of antimicrobial activity against chronic infections.
Zebrafish Models Rapid in vivo screening for bioactivity and toxicity. encyclopedia.pub

Application of Green Chemistry Principles in the Synthesis and Production of Anthraquinone (B42736), 1,4-dihydroxy-6-methyl-

While 1,4-dihydroxy-6-methyl-anthraquinone can be isolated from natural sources, chemical synthesis is often necessary to obtain larger quantities for research and potential therapeutic development. The application of green chemistry principles in its synthesis is crucial to minimize environmental impact.

Future research should focus on developing synthetic routes that:

Utilize renewable starting materials.

Employ environmentally benign solvents and reagents.

Maximize atom economy and energy efficiency.

Avoid the use of toxic heavy metal catalysts.

The synthesis of other anthraquinones, such as 2-methyl anthraquinone, has been explored using less toxic reagents, which can serve as a template for the development of greener synthetic pathways for 1,4-dihydroxy-6-methyl-anthraquinone. science.gov

Standardization and Quality Control Methodologies for Research Materials and Extracts

For reproducible and reliable research, the standardization and quality control of 1,4-dihydroxy-6-methyl-anthraquinone, whether synthesized or extracted from natural sources, is critical.

Reference Standards: The development of a certified reference standard for 1,4-dihydroxy-6-methyl-anthraquinone is a fundamental requirement.

Analytical Methods: Robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), need to be established and validated for the accurate quantification of the compound in various matrices. researchgate.net

Extract Standardization: When studying extracts from Rubia cordifolia or Alternaria sp., it is essential to develop methods to standardize the extract based on the content of 1,4-dihydroxy-6-methyl-anthraquinone and other key bioactive compounds. plpl.in This ensures consistency across different batches of extract.

Emerging Areas and Unexplored Research Avenues for Anthraquinone, 1,4-dihydroxy-6-methyl-

The known biological activities of related anthraquinones provide a roadmap for exploring the potential of 1,4-dihydroxy-6-methyl-anthraquinone in several emerging research areas.

Antiparasitic Activity: Several anthraquinones have demonstrated potent antiplasmodial activity. researchgate.net Future studies should investigate the efficacy of 1,4-dihydroxy-6-methyl-anthraquinone against Plasmodium falciparum and other parasites.

Antimicrobial Activity: With the rise of antibiotic resistance, the search for new antimicrobial agents is urgent. The anti-Escherichia coli activity of extracts containing this compound suggests that its antibacterial and antifungal properties should be thoroughly investigated. brieflands.comresearchgate.net

Neuroprotective Effects: Some quinones have been studied for their potential in neurodegenerative diseases like Alzheimer's. researchgate.net Exploring the neuroprotective potential of 1,4-dihydroxy-6-methyl-anthraquinone could open up new therapeutic possibilities.

Anticancer Properties: The anti-proliferative effects of Rubia cordifolia extracts, which contain 1,4-dihydroxy-6-methyl-anthraquinone, on various cancer cell lines warrant further investigation into the specific role of this compound in inducing cell death and inhibiting tumor growth. nih.gov

Research AreaRationale based on Related Compounds
Antiparasitic Known antiplasmodial activity of other anthraquinones. researchgate.net
Antimicrobial Observed antibacterial effects of extracts containing the compound. brieflands.comresearchgate.net
Neuroprotection Documented neuroprotective potential of some quinones. researchgate.net
Oncology Anti-proliferative activity of source plant extracts. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.